molecular formula C17H34O2 B8083519 Hexanoic acid,3,5,5-trimethyl-, 2-ethylhexyl ester

Hexanoic acid,3,5,5-trimethyl-, 2-ethylhexyl ester

Cat. No.: B8083519
M. Wt: 270.5 g/mol
InChI Key: RUTKMMVOGBZDPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Hexanoic acid, 3,5,5-trimethyl-, 2-ethylhexyl ester is typically synthesized through the esterification of 3,5,5-trimethylhexanoic acid with 2-ethylhexanol . The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions . The reaction mixture is then purified through distillation to obtain the desired ester.

Industrial production of this compound follows a similar process but on a larger scale. The raw materials, 3,5,5-trimethylhexanoic acid and 2-ethylhexanol, are mixed in large reactors with an acid catalyst. The reaction is conducted at elevated temperatures to ensure complete conversion. The product is then separated and purified using industrial distillation techniques .

Comparison with Similar Compounds

Hexanoic acid, 3,5,5-trimethyl-, 2-ethylhexyl ester can be compared with other similar esters, such as:

The uniqueness of hexanoic acid, 3,5,5-trimethyl-, 2-ethylhexyl ester lies in its specific combination of chemical properties, making it suitable for a wide range of applications .

Properties

IUPAC Name

octan-3-yl 7-methyloctanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O2/c1-5-7-9-13-16(6-2)19-17(18)14-11-8-10-12-15(3)4/h15-16H,5-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTKMMVOGBZDPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC)OC(=O)CCCCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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